molecular formula C14H19FO2 B1622311 2'-Fluoro-4'-hexyloxyacetophenone CAS No. 203066-91-5

2'-Fluoro-4'-hexyloxyacetophenone

Cat. No. B1622311
M. Wt: 238.3 g/mol
InChI Key: IQRRHBYARFIWQI-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-hexyloxyacetophenone is a chemical compound with the molecular formula C14H19FO2 . It is a substituted acetophenone derivative .


Molecular Structure Analysis

The molecular structure of 2’-Fluoro-4’-hexyloxyacetophenone consists of 14 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass of the molecule is 238.298 Da .

Scientific Research Applications

Biochemical Applications

A key application in biochemical research involves the biological Baeyer–Villiger oxidation of acetophenones, studied using 19F nuclear magnetic resonance (NMR). This method characterizes the conversion of fluorinated acetophenones by Pseudomonas fluorescens and purified 4'-hydroxyacetophenone monooxygenase (HAPMO). The process is crucial for transforming acetophenones into valuable synthons for producing industrially relevant chemicals, showcasing the role of fluorinated acetophenones in biocatalysis and environmental biotechnology (Moonen, Rietjens, & van Berkel, 2001).

Synthetic Chemistry

In synthetic chemistry, fluorinated acetophenones are used as intermediates in the synthesis of complex molecules. For instance, the cyclization of 2-hydroxyacetophenone hydrazones leads to the formation of benzoxazinones, which are further converted to alkoxy derivatives through reactions with alcohols. These synthetic pathways highlight the versatility of fluorinated acetophenones in creating bioactive molecules and materials with potential applications in medicinal chemistry and materials science (Alkhathlan, 2003).

Material Science

Fluorinated acetophenones are utilized in the development of new materials, such as multiblock copolymers of sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) for proton exchange membranes. These materials exhibit enhanced properties for applications in fuel cells, demonstrating the importance of fluorinated acetophenones in advanced material synthesis (Ghassemi, Ndip, & Mcgrath, 2004).

Fluorescence Studies

The optical and fluorescent properties of fluorinated acetophenones and their derivatives are explored for applications in biomedical imaging and sensors. For example, o-(carboxamido)trifluoroacetophenones exhibit fluorescence enhancement upon binding carboxylate anions, indicating their potential as fluorescent probes in aqueous systems. This demonstrates the application of fluorinated acetophenones in designing new fluorescent materials for biological imaging and diagnostics (Kim & Ahn, 2008).

properties

IUPAC Name

1-(2-fluoro-4-hexoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO2/c1-3-4-5-6-9-17-12-7-8-13(11(2)16)14(15)10-12/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRRHBYARFIWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379052
Record name 2'-Fluoro-4'-hexyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-4'-hexyloxyacetophenone

CAS RN

203066-91-5
Record name 1-[2-Fluoro-4-(hexyloxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203066-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-hexyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-[2-fluoro-4-(hexyloxy)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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